molecular formula CH4Mg2O6 B15348389 Magnesium carbonate basic hydrate

Magnesium carbonate basic hydrate

Cat. No.: B15348389
M. Wt: 160.65 g/mol
InChI Key: LMMTXHUCDIPKDU-UHFFFAOYSA-J
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Description

Magnesium carbonate basic hydrate, also known as magnesium hydroxycarbonate hydrate, is a class of hydrated magnesium carbonates containing hydroxide ions (OH⁻) in their structure. Its general formula is expressed as $ x\text{MgCO}3 \cdot y\text{Mg(OH)}2 \cdot z\text{H}2\text{O} $, where common forms include $ \text{(MgCO}3\text{)}4\cdot\text{Mg(OH)}2\cdot5\text{H}2\text{O} $ (hydromagnesite) and $ \text{MgCO}3\cdot\text{Mg(OH)}2\cdot3\text{H}2\text{O} $ (artinite) . These compounds are naturally occurring minerals but can also be synthesized under controlled conditions.

This compound exhibits a layered or sheet-like crystal structure, often stabilized by hydrogen bonding between hydroxyl groups and carbonate ions . It is commercially significant in pharmaceuticals (e.g., antacids), flame retardants, and as a precursor for magnesium oxide production . Its mild alkalinity and stability under ambient conditions make it suitable for applications requiring controlled pH modulation .

Properties

Molecular Formula

CH4Mg2O6

Molecular Weight

160.65 g/mol

IUPAC Name

dimagnesium;carbonate;dihydroxide;hydrate

InChI

InChI=1S/CH2O3.2Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4

InChI Key

LMMTXHUCDIPKDU-UHFFFAOYSA-J

Canonical SMILES

C(=O)([O-])[O-].O.[OH-].[OH-].[Mg+2].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium carbonate basic hydrate can be synthesized through various methods. One common laboratory method involves reacting a soluble magnesium salt, such as magnesium chloride (MgCl₂), with sodium bicarbonate (NaHCO₃). The reaction proceeds as follows: \[ MgCl₂(aq) + 2NaHCO₃(aq) \rightarrow MgCO₃(s) + 2NaCl(aq) + H₂O(l) + CO₂(g) \]

Industrial Production Methods: Industrially, this compound can be produced by combining a slurry of magnesium hydroxide (Mg(OH)₂) and carbon dioxide (CO₂) at moderate temperatures and high pressures. This method is efficient for large-scale production and ensures the formation of high-purity magnesium carbonate.

Chemical Reactions Analysis

Thermal Decomposition

Hydromagnesite decomposes in stages upon heating:

  • Initial dehydration : Loss of bound water molecules occurs at temperatures between 157–179°C .

  • Hydroxyl group elimination : Further heating removes structural hydroxyl groups, forming intermediate phases .

  • Final decomposition : Above 360°C, it fully decomposes into magnesium oxide (MgO) and carbon dioxide (CO₂) :

    Mg5(CO3)4(OH)24H2OΔ5MgO+4CO2+5H2O\text{Mg}_5(\text{CO}_3)_4(\text{OH})_2·4\text{H}_2\text{O} \xrightarrow{\Delta} 5\text{MgO} + 4\text{CO}_2 + 5\text{H}_2\text{O}

Key Data :

Decomposition StageTemperature RangeProducts
Dehydration157–179°CH₂O
CO₂ Release360–700°CMgO, CO₂

This process is critical in industrial calcination for MgO production .

Reaction with Acids

Hydromagnesite reacts exothermically with strong acids (e.g., HCl, H₂SO₄), producing magnesium salts, water, and CO₂ :

Mg5(CO3)4(OH)24H2O+10HCl5MgCl2+4CO2+13H2O\text{Mg}_5(\text{CO}_3)_4(\text{OH})_2·4\text{H}_2\text{O} + 10\text{HCl} \rightarrow 5\text{MgCl}_2 + 4\text{CO}_2 + 13\text{H}_2\text{O}

Key Observations :

  • Reaction kinetics depend on particle size and hydration state .

  • CO₂ release is rapid, making it useful in effervescent formulations .

Hydration and Carbonation Mechanisms

Synthesis of hydromagnesite involves hydration-carbonation pathways:

  • Step 1 : Hydration of MgO or Mg(OH)₂ in water :

    MgO+H2OMg(OH)2\text{MgO} + \text{H}_2\text{O} \rightarrow \text{Mg(OH)}_2
  • Step 2 : Carbonation with CO₂ under ambient to moderate pressure :

    5Mg(OH)2+4CO2+H2OMg5(CO3)4(OH)24H2O5\text{Mg(OH)}_2 + 4\text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Mg}_5(\text{CO}_3)_4(\text{OH})_2·4\text{H}_2\text{O}

Factors Influencing Reactivity :

FactorEffect on Reaction
Temperature (50°C)Optimal morphology control
Alkali additives (Rb⁺, Cs⁺)Accelerate phase transition
CO₂ partial pressureEnhances carbonation rate

High-Pressure Phase Transitions

Under compression, hydromagnesite undergoes structural changes:

  • HP1 Phase (3.1 GPa) : Distorted nesquehonite-like structure with non-coplanar carbonate groups .

  • HP2 Phase (11.6 GPa) : Increased Mg coordination (from 6 to 7 oxygen atoms) and denser H-bond networks .
    Compressibility Data :
    | Axis | Compressibility (GPa⁻¹) |
    |------|--------------------------|
    | a | 8.5 × 10⁻³ |
    | b | 5.7 × 10⁻³ |
    | c | 5.0 × 10⁻⁴ |

These transitions are critical for understanding carbonate stability in geological and industrial contexts .

Scientific Research Applications

Magnesium carbonate basic hydrate, a compound with various applications, exists as a hydrated or normal hydrated magnesium carbonate or a mixture of the two MgCO3·xH2OMgCO3·xH2O . It can also be represented as MgCO3)4·Mg(OH)2·5H2OMgCO3)4·Mg(OH)2·5H2O .

General Properties and Production
Magnesium and its compounds find use in various industries, including insulation, building materials, agriculture, and chemical production . Minerals like magnesite, dolomite, brucite, and serpentine serve as sources of magnesium, often processed into refractory or agricultural products . High-purity magnesium products derive from seawater, brine, and salt water, with seawater containing approximately 1 to 1.3 g/L of magnesium .

One method for preparing hydrated magnesium carbonate involves creating a solution containing calcium and magnesium ions . This process includes:

  • Preparing a raw material solution containing calcium and magnesium, along with a carbonate solution .
  • Mixing the raw material and carbonate solutions to precipitate magnesium carbonate . The carbonate solution, such as sodium carbonate Na2CO3Na_2CO_3, is added to achieve a molar ratio of magnesium to carbonate ions between 1:0.6 and 1:1.0 .
  • Mixing a hydroxide solution in the first mixed solution to precipitate hydrated magnesium carbonate (HMC) . The hydroxide solution, like sodium hydroxide NaOHNaOH, is added to maintain a molar ratio of magnesium to hydroxide ions between 1:0.1 and 1:0.3, and the pH of the second mixed solution is maintained between 8 and 10 to ensure the production of hydrated magnesium carbonate rather than magnesium carbonate MgCO3MgCO_3 or magnesium hydroxide Mg(OH)2Mg(OH)_2 .

The precipitated hydrated magnesium carbonate (HMC) is then separated through filtering, washed to remove impurities, and dried to obtain high-purity HMC . The drying conditions can influence whether light or heavy hydrated magnesium carbonate is produced .

Solubility
The solubility of magnesium carbonates increases with the level of hydration, with the least hydrated form, MgCO3MgCO_3, being the most stable . Magnesium carbonate is soluble in aqueous carbon dioxide and dilute mineral acids, releasing CO2CO_2 when dissolved in acids .

Other forms of Magnesium Carbonate

Mechanism of Action

The mechanism by which magnesium carbonate basic hydrate exerts its effects, particularly as an antacid, involves neutralizing excess stomach acid. The carbonate ion (CO₃²⁻) reacts with hydrochloric acid (HCl) in the stomach to form carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻), thereby reducing acidity and providing symptomatic relief.

Molecular Targets and Pathways Involved:

  • Stomach Acid (HCl): The primary target in the mechanism of action as an antacid.

  • Carbonate Ion (CO₃²⁻): The active component that neutralizes stomach acid.

Comparison with Similar Compounds

Comparative Data Table

Compound Formula Crystal System Hydration Synthesis Conditions Stability Applications
Nesquehonite MgCO₃·3H₂O Monoclinic 3 H₂O 283–325 K, atmospheric CO₂ Stable ≤325 K CO₂ sequestration, geochemistry
Lansfordite MgCO₃·5H₂O Monoclinic 5 H₂O 273–278 K, high CO₂ pressure Variable (contradictory reports) Geological studies
MgCO₃·6H₂O (Hexahydrate) MgCO₃·6H₂O Orthorhombic 6 H₂O 273 K, high Mg²⁺ concentration Converts to nesquehonite at RT Novel material research
Hydromagnesite 4MgCO₃·Mg(OH)₂·4H₂O Monoclinic Basic >323 K or aging of AMC Stable ≤723 K Flame retardant, paper protection
Artinite MgCO₃·Mg(OH)₂·3H₂O Monoclinic Basic Alkaline pH (pH >10), 298–313 K Converts to hydromagnesite Biomineralization studies

Key Research Findings

Structural Diversity : Neutral hydrates (e.g., nesquehonite, lansfordite) exhibit chain or isolated octahedral structures, while basic carbonates (e.g., hydromagnesite) feature layered hydroxide-carbonate frameworks .

Synthesis Sensitivity : Hydration number and crystal structure are highly dependent on temperature, CO₂ pressure, and Mg²⁺ concentration. For example, MgCO₃·6H₂O forms only at 273 K and high Mg²⁺ levels .

Stability Trends : Higher hydration correlates with lower thermal stability. Basic carbonates (e.g., hydromagnesite) are more thermally robust than neutral hydrates .

Industrial Relevance : Hydromagnesite is favored for flame retardancy due to its high decomposition temperature and water release properties, whereas nesquehonite is explored for CO₂ storage .

Contradictions and Uncertainties

  • Lansfordite Stability : Conflicting reports exist on its conversion temperature to nesquehonite (283–288 K vs. room-temperature stability) .
  • Hexahydrate Applications : While structurally characterized, its practical uses remain underexplored due to instability .

Biological Activity

Magnesium carbonate basic hydrate, often represented by the formula (MgCO3)4Mg OH 25H2O(\text{MgCO}_3)_4\cdot \text{Mg OH }_2\cdot 5\text{H}_2\text{O}, is a hydrated form of magnesium carbonate that exhibits various biological activities. This compound is important in multiple fields, including medicine, nutrition, and environmental science. Understanding its biological activity is crucial for its applications in health and industry.

This compound is characterized by its chemical structure, which includes both carbonate and hydroxide ions. Its solubility varies with hydration levels, influencing its reactivity and biological interactions. The compound is stable under normal conditions but decomposes at elevated temperatures, releasing carbon dioxide and forming magnesium oxide .

PropertyValue
Chemical Formula(MgCO3)4Mg OH 25H2O(\text{MgCO}_3)_4\cdot \text{Mg OH }_2\cdot 5\text{H}_2\text{O}
SolubilitySoluble in dilute acids
StabilityStable in air
Decomposition Temperature360-400 °C

Role in Human Physiology

Magnesium plays a vital role in numerous biochemical processes within the human body. As a cofactor for over 600 enzymes, magnesium is essential for metabolic pathways including energy production, protein synthesis, and DNA stabilization . this compound contributes to these physiological functions through its bioavailability.

Key Functions of Magnesium in the Body:

  • Bone Development : Magnesium is integral to bone mineralization.
  • Neuromuscular Function : It regulates muscle contractions and nerve transmission.
  • Metabolic Processes : Involved in carbohydrate metabolism and ATP synthesis.
  • Cell Signaling : Acts as a secondary messenger in various signaling pathways.

Case Studies on Biological Effects

  • Magnesium Supplementation and Cardiovascular Health :
    A study demonstrated that magnesium supplementation improved endothelial function and reduced arterial stiffness in patients with cardiovascular risk factors. The research highlighted the importance of maintaining adequate magnesium levels for cardiovascular health .
  • Impact on Diabetes Management :
    Research indicates that magnesium deficiency may contribute to insulin resistance. Supplementation with magnesium carbonate has been shown to improve glycemic control in type 2 diabetes patients .
  • Neuroprotective Effects :
    Studies suggest that magnesium can mitigate neuronal excitability by blocking calcium channels, particularly in the NMDA receptor system, which is crucial for learning and memory processes .

The mechanism of action of this compound involves:

  • Acid Neutralization : It reacts with gastric acid to neutralize stomach acidity, providing symptomatic relief from conditions like heartburn .
  • Cellular Interactions : Magnesium ions facilitate various enzymatic reactions by stabilizing ATP and influencing ion channel activities across cell membranes .

Research Findings

Recent studies have explored the synthesis and characterization of magnesium carbonate hydrates, revealing insights into their structural properties and potential applications:

  • Synthesis Techniques : Various methods have been developed to produce magnesium carbonate hydrates with specific morphologies, such as whiskers or sheet-like structures, which may influence their biological activity .
  • Carbon Capture Potential : Research into the carbonation of brucite has identified magnesium carbonate hydrates as significant intermediates for capturing CO2, highlighting their environmental relevance .

Table 2: Summary of Research Findings

Study FocusKey Findings
Cardiovascular HealthImproved endothelial function with supplementation
Diabetes ManagementEnhanced glycemic control
Neuroprotective EffectsReduced neuronal excitability
Synthesis TechniquesVarious morphologies influence biological activity

Q & A

Q. What are the standard methods for synthesizing magnesium carbonate basic hydrate in laboratory settings?

this compound can be synthesized via precipitation reactions between soluble magnesium salts (e.g., MgCl₂, MgSO₄) and sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). For example:

  • NaHCO₃ method : MgCl₂ + 2NaHCO₃ → MgCO₃·Mg(OH)₂·xH₂O + 2NaCl + CO₂↑ + H₂O.
  • Na₂CO₃ method : 2Mg²⁺ + 2OH⁻ + CO₃²⁻ → MgCO₃·Mg(OH)₂ + H₂O . Key parameters include pH (8–10), temperature (40–100°C), and aging time (4–12 hours). Adjusting these factors influences crystallinity and hydration state .

Q. How can researchers distinguish between light and heavy this compound?

Pharmacopeial standards (USP, Ph. Eur.) specify:

  • Light form : Apparent volume ≥100 mL for 15 g powder.
  • Heavy form : Apparent volume ≤60 mL for 15 g powder. Analytical techniques include X-ray diffraction (XRD) for crystallographic identification and thermogravimetric analysis (TGA) to quantify MgO content (40–45%) via dehydration profiles .

Q. What characterization techniques are critical for analyzing this compound purity?

  • Assay for MgO : Titration with EDTA after dissolution in HCl .
  • Impurity detection : Atomic absorption spectroscopy (AAS) or ICP-OES for trace metals (e.g., Fe, Ca).
  • Hydration state : TGA coupled with differential scanning calorimetry (DSC) to track mass loss at 100–300°C .

Advanced Research Questions

Q. How do synthesis parameters influence the morphology and hydration state of this compound?

Experimental design variations (e.g., carbonation time, aging temperature) significantly impact product morphology:

  • Crystalline forms (e.g., Mg₅(CO₃)₄(OH)₂·4H₂O) dominate at higher temperatures (>70°C) and longer aging times (8–12 hours).
  • Amorphous phases form under rapid mixing (2 hours) with NaHCO₃ at neutral pH . Synchrotron X-ray scattering reveals structural symmetry changes in amorphous phases due to altered Mg-O-C-O bonding networks .

Q. What computational models explain the reaction mechanisms in magnesium carbonate synthesis?

Density functional theory (DFT) studies on Mg–H/C=C insertion reactions (e.g., with terminal alkenes) show:

  • Exothermic insertion barriers (ΔH = -14.1 kcal/mol) in dimeric magnesium hydrides.
  • Monomeric Mg species facilitate secondary insertions with lower activation energies (15.1 kcal/mol), enabling anti-Markovnikov hydrosilylation catalysis .

Q. How can researchers reconcile discrepancies in reported hydration formulas (e.g., MgCO₃·xH₂O vs. basic forms)?

Structural variability arises from:

  • Synthetic conditions : CO₂ partial pressure and Mg²⁺/CO₃²⁻ ratio determine whether normal (MgCO₃·xH₂O) or basic hydrates (e.g., (MgCO₃)₄·Mg(OH)₂·5H₂O) form .
  • Thermodynamic stability : Basic hydrates are favored in aqueous alkaline media due to Mg(OH)₂ co-precipitation .

Q. What advanced methods address impurities in high-purity this compound synthesis?

  • Brine pre-treatment : Ion exchange or solvent extraction to remove Ca²⁺/Fe³⁺ from MgCl₂ brines .
  • Recrystallization : Using ammonium bicarbonate (NH₄HCO₃) to selectively precipitate MgCO₃·Mg(OH)₂·5H₂O .

Data Contradiction Analysis

Q. Why do pharmacopeial monographs (e.g., USP, Ph. Eur.) permit overlapping MgO ranges (40–45%) for light/heavy forms?

The MgO equivalence criterion (40–45%) reflects the variable hydration states rather than distinct chemical compositions. For example:

  • Light form: Higher surface area and porosity reduce bulk density despite identical MgO content .
  • JECFA specifications note that "basic" and "normal" hydrates are functionally equivalent in pharmaceutical applications .

Q. How can researchers resolve inconsistencies in amorphous vs. crystalline phase identification?

Pair XRD with pair distribution function (PDF) analysis to detect short-range order in amorphous phases. Synchrotron studies confirm that amorphous magnesium carbonate retains a 3D hydrogen-bonding network despite lacking long-range crystallinity .

Methodological Recommendations

  • For reproducibility : Standardize carbonation time (30–120 minutes) and aging temperature (60–100°C) based on target morphology .
  • For mechanistic studies : Combine DFT modeling with in-situ FTIR to track intermediate species during CO₂ adsorption .

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